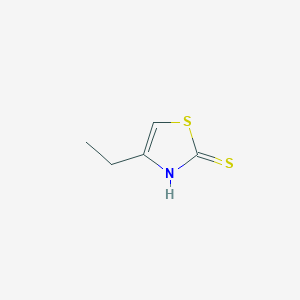

2(3H)-Thiazolethione, 4-ethyl-

Description

Significance of the Thiazolethione Heterocyclic Scaffold in Contemporary Chemical Research

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of many biologically and industrially significant molecules. kuey.netbenthamscience.com When this ring incorporates an exocyclic sulfur atom at the 2-position, it forms the 2(3H)-thiazolethione scaffold, a structure of considerable interest in modern chemical research. This scaffold is not merely a synthetic curiosity but a "privileged structure," meaning it can bind to a variety of biological targets, leading to a wide spectrum of activities. benthamscience.com

In the realm of medicinal chemistry, thiazole and its derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic activities. kuey.netkuey.net The thiazolethione moiety, in particular, has been a key component in the synthesis of compounds evaluated as potential therapeutic agents. nih.gov For instance, certain 2(3H)-thiazole thiones have been synthesized and evaluated for their ability to inhibit enzymes like tyrosinase, highlighting their potential in addressing hyperpigmentation disorders. nih.gov

Beyond pharmaceuticals, the thiazolethione scaffold is valuable in agricultural chemistry, where derivatives are investigated as potential fungicides and pesticides. In materials science, these compounds are explored for their unique electronic properties and their ability to function as building blocks for novel materials, including as sulfur transfer agents for the preparation of highly pure alkanethiols used in nanotechnology. nih.gov The versatility and broad applicability of the thiazolethione core underscore its sustained importance in synthetic and applied chemistry. benthamscience.com

Overview of 2(3H)-Thiazolethione, 4-ethyl- within the Context of 2(3H)-Thiazolethione Chemistry

2(3H)-Thiazolethione, 4-ethyl-, with the chemical formula C₅H₇NS₂, represents a specific member of the 2(3H)-thiazolethione family. core.ac.uk It is characterized by an ethyl group substituent at the C4 position of the heterocyclic ring. While this particular compound is not as extensively documented in the literature as its phenyl or methyl analogues, its chemical nature and reactivity can be understood through the established principles of thiazolethione chemistry.

Structural and Physicochemical Properties: The fundamental structure consists of the 2(3H)-thiazolethione ring, which exists in tautomeric equilibrium with its thiol form, 4-ethyl-1,3-thiazole-2-thiol. However, the thione form is generally considered the more stable tautomer. The properties of this compound can be compared with other well-studied C4-substituted analogues to provide context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA (Predicted) |

| 2(3H)-Thiazolethione, 4-ethyl- | C₅H₇NS₂ | 145.25 | 1.7 |

| 2(3H)-Thiazolethione, 4-methyl- | C₄H₅NS₂ | 131.22 | - |

| 2(3H)-Thiazolethione, 4-phenyl- | C₉H₇NS₂ | 193.29 | 2.5 |

Data for 4-ethyl- and 4-phenyl- derivatives sourced from PubChem. core.ac.uknih.gov

Synthetic Pathways: The synthesis of 2(3H)-Thiazolethione, 4-ethyl- can be achieved through well-established multicomponent reaction strategies that are hallmarks of modern organic synthesis. A highly efficient method involves a one-pot, three-component reaction between a primary amine (or ammonia), carbon disulfide, and an appropriate α-haloketone. ias.ac.in

For the synthesis of 2(3H)-Thiazolethione, 4-ethyl-, the specific reagents would be:

α-Haloketone: 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone.

Amine: Ammonia (or a precursor like hexamethylenetetramine).

Sulfur Source: Carbon disulfide (CS₂).

The proposed reaction mechanism proceeds as follows:

Step 1: Nucleophilic addition of the amine to carbon disulfide to form a dithiocarbamate (B8719985) salt intermediate.

Step 2: The dithiocarbamate then acts as a nucleophile, attacking the α-carbon of the 1-halo-2-butanone, displacing the halide.

Step 3: An intramolecular cyclization occurs via the attack of the nitrogen atom onto the ketone's carbonyl carbon, followed by dehydration to yield the final 4-ethyl-2(3H)-thiazolethione ring. nanochemres.org

This synthetic approach is valued for its atom economy and the ability to generate molecular diversity in a single step. ias.ac.in

Historical Development of 2(3H)-Thiazolethione Synthesis and Applications

The history of thiazole chemistry dates back to the late 19th century. The most classical and widely known method for thiazole ring synthesis is the Hantzsch synthesis , first reported in 1887. kuey.netorientjchem.org This method involves the condensation reaction between α-halocarbonyl compounds and a thioamide-containing reactant like thiourea. nih.govimp.kiev.ua This reaction has been a robust and reliable route to a vast array of thiazole derivatives, particularly 2-aminothiazoles.

Following the Hantzsch synthesis, other key methods were developed:

Gabriel Synthesis: In this method, an α-acylaminoketone is reacted with a sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀), to yield the thiazole ring. kuey.netimp.kiev.ua

Cook-Heilbron Synthesis: This approach utilizes the reaction of α-aminonitriles with reagents like carbon disulfide to form 5-amino-2-mercaptothiazoles. kuey.netimp.kiev.ua

These foundational methods paved the way for the synthesis of the 2(3H)-thiazolethione scaffold. The development of three-component reactions in more recent decades, reacting amines, carbon disulfide, and α-haloketones, has provided a more direct and efficient route to N-substituted and C4/C5-substituted 2(3H)-thiazolethiones. ias.ac.innanochemres.org This evolution in synthetic strategy reflects a broader trend in organic chemistry towards more efficient, atom-economical, and environmentally benign processes. The continued development of these synthetic tools allows chemists to readily access novel thiazolethione derivatives for screening in various applications, from drug discovery to materials science. benthamscience.com

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c1-2-4-3-8-5(7)6-4/h3H,2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORKADXOPFAOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393147 | |

| Record name | 4-Ethyl-2-mercaptothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33120-75-1 | |

| Record name | 4-Ethyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33120-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170609 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033120751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-2-mercaptothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2,3-dihydro-1,3-thiazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3h Thiazolethione, 4 Ethyl and Its Derivatives

Foundational Synthetic Routes to the 2(3H)-Thiazolethione Core

The construction of the fundamental thiazolethione ring system is primarily accomplished through cyclocondensation reactions, with a notable method involving the reaction of dithiocarbamates and α-halocarbonyl compounds.

Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic systems, including the thiazolethione ring. mdpi.com A prominent approach is the Hantzsch thiazole (B1198619) synthesis and its variants, which involve the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea. researchgate.net This method is highly reliable for producing 1,3-thiazoles with various substituents in good to excellent yields. researchgate.net The final step in forming the thiazolethione ring often involves a cyclization mediated by reagents like potassium hydroxide (B78521) in a dichloromethane (B109758) and water mixture, which can be more efficient than using anhydrous zinc chloride in diethyl ether. orgsyn.org For instance, a series of 3-(trimethoxyphenyl)-2(3H)-thiazolethiones were prepared using a cyclocondensation reaction strategy. nih.gov

A widely employed and efficient method for constructing the 4-substituted 2(3H)-thiazolethione core involves the reaction between dithiocarbamates and α-halocarbonyl compounds. researchgate.netuni-freiburg.de This approach is valued for its high yields and can be conducted under environmentally benign conditions, such as in water. researchgate.net The general synthetic strategy for preparing compounds like 3-(trimethoxyphenyl)-2(3H)-thiazolethiones is based on the cyclocondensation reaction between a triethylammonium (B8662869) N-(substituted)dithiocarbamate and an appropriate phenacyl halide. nih.gov This reaction provides a direct route to the desired thiazolethione structure. nih.gov

A variation of this methodology involves a one-pot, two-step procedure starting from a ketone (e.g., acetophenone) and a dithiocarbamate (B8719985). researchgate.net Furthermore, amino acid-based dithiocarbamates have been utilized as efficient intermediates for the diversity-oriented synthesis of thiazoles. uni-freiburg.de For example, reacting glycine-based dithiocarbamates with nitroalkenes in the presence of acetic anhydride (B1165640) leads to fully substituted 2-(alkylsulfanyl)thiazoles through a cascade of reactions including Michael addition and aromatization. researchgate.net

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

| Triethylammonium N-(trimethoxyphenyl)dithiocarbamate | Phenacyl halide | 3-(trimethoxyphenyl)-2(3H)-thiazolethione | nih.gov |

| Ammonia-based dithiocarbamates | α-Halocarbonyl compounds | 2-(Alkylsulfanyl)thiazoles | uni-freiburg.de |

| Ammonium (B1175870) dithiocarbamate | Phenacyl chloride | 4-Aryl-2(3H)-thiazolethione | researchgate.net |

| Glycine-based dithiocarbamates | Nitroalkenes / Acetic Anhydride | 2-(Alkylsulfanyl)-4-(nitroalkyl)-5-acyloxy-1,3-thiazole | researchgate.net |

Advanced Strategies for Derivatization of 2(3H)-Thiazolethiones

Once the thiazolethione core is formed, it can be further modified to create a variety of derivatives with specific functionalities. Advanced strategies include O-alkylation, cascade annulations, and metal-catalyzed protocols.

N-Hydroxythiazole-2(3H)-thiones (TTOHs) are important precursors for generating N-alkoxy derivatives (TTORs). orgsyn.orgorgsyn.org These derivatives are valuable as alkoxyl radical precursors for various synthetic applications. orgsyn.orgnais.net.cn The O-alkylation is typically achieved by converting the TTOH, which has an acidity similar to acetic acid, into its tetraalkylammonium salt and then treating it with a hard alkylating reagent. orgsyn.orgorgsyn.org This method can produce primary and secondary O-esters in yields of 50-70%. orgsyn.org

Alternative O-alkylation methods include the Mitsunobu reaction and cyclic sulfate-opening, both of which proceed with an inversion of configuration at the carbon being attacked. orgsyn.org The development of next-generation progenitors, such as N-hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione (MAnTTOH), has improved the yields of O-alkylation products and enabled the synthesis of tertiary O-alkyl thiohydroxamates, which were previously difficult to obtain. orgsyn.orgorgsyn.org These newer MAnTTOH-derived thiohydroxamates show a remarkable tendency to form O-alkylation products. orgsyn.org

| Thiohydroxamate Precursor | Alkylation Method | Product | Key Feature | Reference |

| N-hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione (CPTTOH) | Tetraalkylammonium salt + Alkylating agent | Primary/Secondary N-alkoxy derivatives | Established method, shelf-stable reagents | orgsyn.orgorgsyn.org |

| N-hydroxythiazole-2(3H)-thiones (TTOHs) | Mitsunobu reaction / Cyclic sulfate-opening | N-alkoxy derivatives | Inversion of stereochemistry | orgsyn.org |

| N-hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione (MAnTTOH) | Thiohydroxamate salt + Alkyl tosylates/chlorides/iodides | Primary, Secondary, and Tertiary N-alkoxy derivatives | Improved yields, access to tertiary derivatives | orgsyn.orgorgsyn.org |

Cascade annulation reactions involving vinyl azides represent a modern and efficient strategy for synthesizing heterocyclic systems. researchgate.netorganic-chemistry.org A notable example is the cascade annulation of vinyl azides with potassium ethyl xanthogenate, which provides a straightforward, catalyst-free method to produce thiazole-2(3H)-thiones in good to excellent yields. researchgate.net This reaction is considered eco-friendly due to its use of a green solvent and readily available, low-cost starting materials. researchgate.net

Vinyl azides are versatile reagents in organic synthesis. nih.gov Through thermal or photochemical induction, they can form reactive intermediates like vinyl nitrenes or 2H-azirines. nih.govnih.gov These intermediates can then undergo various transformations. nih.gov For example, a cascade reaction of carboxylic acids with vinyl azides, proceeding through an azirine intermediate, can efficiently synthesize α-amidoketone derivatives under catalyst-free conditions. organic-chemistry.org While not always leading directly to thiazolethiones, these methods highlight the synthetic potential of vinyl azides in building complex nitrogen-containing molecules through annulation strategies. nih.govrsc.org

Transition-metal catalysis offers powerful tools for the synthesis and derivatization of heterocyclic compounds, including thiazolethiones. dntb.gov.ua While many modern syntheses aim for catalyst-free conditions, metal-catalyzed protocols remain essential for certain transformations. researchgate.netrsc.org For example, copper(I) has been used as a catalyst in the trifluoromethylthiocyanation of alkenes, a reaction relevant to the functionalization of sulfur-containing compounds. researchgate.net

In the broader context of heterocycle synthesis, various metal catalysts are employed. Rhodium(III)/Copper(II) and Ruthenium(II) catalysts have been used for the sequential C-H activation and intramolecular cascade annulation to form indazole derivatives. nih.gov Copper catalysts have also proven effective in the synthesis of other nitrogen heterocycles like imidazo[1,2-a]pyridines and pyrroles from vinyl azides. nih.gov These examples of metal-catalyzed C-H activation, annulation, and cyclization reactions demonstrate the advanced strategies available for constructing and functionalizing thiazolethione systems and related heterocycles. nih.gov

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. mdpi.comcem.com This technology has been successfully applied to the synthesis of various heterocyclic systems, including thiazole derivatives.

The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, can be significantly enhanced through microwave irradiation. While conventional heating for Hantzsch reactions can require several hours of reflux, microwave-assisted procedures can often be completed in a matter of minutes. For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the corresponding 2-chloroethanone derivatives and substituted thioureas was achieved in high yields (89–95%) within a short reaction time using microwave heating. nih.gov In contrast, the same reactions under conventional reflux conditions resulted in lower yields and required significantly longer reaction times of up to 8 hours, often necessitating extensive purification. nih.gov

A study on the microwave-assisted Hantzsch synthesis of a series of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines demonstrated the efficiency of this method. The reactions were carried out in a capped microwave test tube under pressure, highlighting the specialized equipment often used for these high-temperature, rapid syntheses. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Microwave Power | Time (min) | Yield (%) |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | Not Specified | Not Specified | 95 |

| 2-chloro-1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | Not Specified | Not Specified | 92 |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-(4-chlorophenyl)thiourea | Methanol | Not Specified | Not Specified | 91 |

| Table 1: Examples of Microwave-Assisted Hantzsch Thiazole Synthesis. nih.gov |

Furthermore, microwave irradiation has been effectively used to generate alkoxyl radicals from N-(alkoxy)thiazole-2(3H)-thiones. This method has been shown to be superior to UV/Vis-photolysis and conductive heating for this purpose, offering significantly shorter reaction times. colab.ws This radical generation is facilitated by the breaking of the N-O bond within the thiohydroxamic acid functional group, a process that is promoted by the absorption of microwave energy. orgsyn.orgorgsyn.org

Metallation-Based Functionalization of Substituted 2(3H)-Thiazolethiones

The functionalization of pre-formed thiazole rings through metallation offers a versatile strategy for introducing a variety of substituents. This approach typically involves the deprotonation of a C-H bond using a strong base to form an organometallic intermediate, which can then react with an electrophile.

The thiazole ring possesses protons that can be abstracted under basic conditions. The C2 proton is known to be the most acidic and is readily removed by strong bases. The C5 proton also exhibits acidity and can be removed, although this generally requires stronger basic conditions or specific substitution patterns on the ring. rsc.org A general approach for the synthesis of 2(5)-hydroxyalkyl-substituted 1,3-thiazole derivatives involves the lithiation of the thiazole ring, followed by reaction with an appropriate electrophile. colab.ws This indicates that metallation at either the C2 or C5 position is a feasible strategy for functionalization.

Sustainable and Eco-Friendly Synthetic Approaches to 2(3H)-Thiazolethiones

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This includes the use of renewable starting materials, eco-friendly catalysts, and alternative reaction media. researchgate.netnih.gov

One promising approach involves the use of biocatalysts. For instance, a chitosan-based hydrogel has been developed as a recyclable and eco-friendly biocatalyst for the synthesis of thiazole derivatives. researchgate.net This heterogeneous catalyst offers advantages such as high yields, mild reaction conditions, and the ability to be reused multiple times without a significant loss in catalytic activity. The synthesis of novel thiazoles using this chitosan (B1678972) hydrogel was carried out under ultrasonic irradiation, which is another energy-efficient and green technique. researchgate.net The study demonstrated that the biocatalyst likely functions by facilitating the deprotonation of a thiol intermediate, which then undergoes cyclization to form the thiazole ring. researchgate.net

The use of greener solvents is another key aspect of sustainable synthesis. Water has been explored as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds, providing a simple, green, and high-yielding procedure. colab.ws

A specific example of an eco-friendly approach is the synthesis of 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione, which serves as an ecofriendly sulfur transfer agent for the preparation of alkanethiols in high yield and purity. The synthesis of this key intermediate starts from readily available materials and has been optimized to produce the crystalline product in a 75% isolated yield.

The following table summarizes the key features of some sustainable approaches to thiazole synthesis:

| Synthetic Approach | Catalyst/Solvent | Key Advantages |

| Ultrasonic-assisted synthesis | Chitosan-based hydrogel | Recyclable catalyst, mild conditions, high yields |

| Synthesis in aqueous media | Water | Green solvent, simple procedure, high yields |

| Use of ecofriendly reagents | 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione | High purity products, mild conditions |

| Table 2: Overview of Sustainable Synthetic Approaches for Thiazole Derivatives. colab.wsresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 3h Thiazolethione, 4 Ethyl and Analogues

Alkoxyl Radical Chemistry of N-Alkoxythiazole-2(3H)-thiones

N-Alkoxythiazole-2(3H)-thiones are valuable precursors for alkoxyl radicals, which are highly reactive intermediates in organic chemistry. orgsyn.orgorgsyn.org The reactivity of these compounds is governed by the thiohydroxamic acid functional group embedded within a cross-conjugated heterocyclic system. orgsyn.orgorgsyn.org The driving force for the liberation of oxygen-centered radicals is the gain in aromatic stabilization of the heterocyclic fragment upon cleavage of the N-O bond. orgsyn.orgorgsyn.org

N-Alkoxythiazole-2(3H)-thiones can selectively release alkoxyl radicals upon photochemical or thermal excitation. orgsyn.org Photolysis, often carried out using UV/Vis light (e.g., 350 nm lamps in a Rayonet reactor), is a common method to initiate the homolysis of the N-O bond. orgsyn.orgrsc.orgresearchgate.net The absorption properties of these compounds can be tuned by modifying the substituents on the thiazolethione ring. For instance, N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones absorb at approximately 320 nm, while 5-aryl derivatives show a bathochromic shift to around 335 nm. researchgate.netcolab.ws The development of N-hydroxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione (MAnTTOH) and its derivatives has allowed for photochemical excitation with visible light, enhancing the applicability of this method. orgsyn.org

Thermally induced radical generation is also a viable pathway. orgsyn.org Differential Scanning Calorimetry (DSC) has been employed to study the thermal stabilities of N-alkoxythiazole-2(3H)-thiones and their derivatives. researchgate.net Furthermore, microwave irradiation has emerged as a superior alternative for generating alkoxyl radicals from these precursors, offering significantly shorter reaction times and the ability to use smaller amounts of trapping reagents compared to conventional heating or photolysis. colab.wsrsc.org

The core of the alkoxyl radical-generating capability of N-alkoxythiazole-2(3H)-thiones lies in the homolytic cleavage of the N-O bond. nih.gov Theoretical studies have been conducted to understand the mechanism of this process. nih.gov The homolysis can be initiated directly by light or heat, or it can occur as a step in a radical chain reaction. orgsyn.org In the latter case, a chain-propagating radical (such as a carbon-, silicon-, or tin-centered radical) adds to the thione sulfur, which then triggers the N-O bond cleavage. orgsyn.org

Computational studies have been instrumental in rationalizing the photochemical behavior of these compounds and in designing new precursors with optimized properties. nih.gov These studies aim to combine the stability of N-alkoxythiazole-2(3H)-thiones with the favorable radical release characteristics of other systems, like N-alkoxypyridine-2(1H)-thiones. nih.gov The mechanism of photochemically induced methoxyl radical formation from N-(methoxy)thiazole-2(3H)-thione has been investigated using theoretical methods to explain the differences in photoreactions compared to their pyridine-2(1H)-thione counterparts. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of transient radical species. researchgate.netnih.govljmu.ac.uk In the context of N-alkoxythiazole-2(3H)-thiones, EPR spectroscopy, in conjunction with spin trapping, provides direct evidence for the formation of alkoxyl radicals. researchgate.netcolab.wsrsc.org

Spin traps are molecules that react with transient radicals to form more persistent radical adducts that can be observed by EPR. ljmu.ac.uknih.gov A commonly used spin trap for this purpose is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). researchgate.netnih.govresearchgate.net When alkoxyl radicals are generated from the photolysis or microwave irradiation of N-alkoxythiazole-2(3H)-thiones, they can be trapped by DMPO, forming a characteristic spin adduct. researchgate.netresearchgate.net The hyperfine splitting constants of the resulting EPR spectrum allow for the identification of the trapped radical, confirming the generation of the alkoxyl radical. ljmu.ac.uk For example, the photolysis of N-isopropoxythiazole-2(3H)-thione exclusively afforded the DMPO adduct of the isopropoxyl radical. researchgate.net

The following table summarizes the EPR spin trapping results for alkoxyl radicals generated from various N-alkoxythiazole-2(3H)-thione derivatives.

| Precursor | Radical Generated | Spin Trap | Observation Method | Reference |

| N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones | Methoxyl, Isopropoxyl | Dimethylpyrrolidine N-oxide | EPR Spectroscopy | researchgate.net |

| N-alkoxy-5-arylthiazole-2(3H)-thiones | Methoxyl, Isopropoxyl | Dimethylpyrrolidine N-oxide | EPR Spectroscopy | researchgate.net |

| N-cumyloxy-5-(4-methoxyphenyl)-4-methylthiazole-2(3H)-thione | Cumyloxyl | Dimethylpyrrolidine N-oxide | EPR Spectroscopy | researchgate.net |

| N-isopropoxythiazole-2(3H)-thione | Isopropoxyl | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | EPR Spectroscopy | researchgate.net |

Once generated, alkoxyl radicals can undergo a variety of synthetically useful transformations. Two prominent reaction pathways are intramolecular cyclization and β-fragmentation. colab.wsrsc.orgresearchgate.net

Intramolecular Cyclization: Alkoxyl radicals can add to suitably positioned double bonds within the same molecule, leading to the formation of cyclic ethers. rsc.org A common example is the 5-exo-trig cyclization, which is often highly stereoselective. colab.wsrsc.org For instance, photolysis of certain N-alkoxythiazolethiones in aqueous solvents generates alkoxyl radicals that undergo stereoselective 5-exo-trig cyclization to produce disubstituted tetrahydrofurans in good yields and with high diastereoselectivities. rsc.org The resulting carbon-centered radical is then typically trapped by a suitable agent, such as a thiol. rsc.orgrsc.org

β-Fragmentation: This process involves the cleavage of a carbon-carbon bond β to the oxygen atom of the alkoxyl radical, resulting in the formation of a carbonyl compound and a new carbon-centered radical. rsc.orgresearchgate.net The selectivity of β-C-C fragmentation is guided by thermodynamic factors, favoring the formation of the most stable radical product. orgsyn.org This reaction provides a powerful method for the synthesis of ketones and other carbonyl compounds. rsc.orgresearchgate.net Studies on tertiary alkoxyl radicals generated from 3-alkoxythiazole-2(3H)-thiones have demonstrated their utility in synthetic applications involving β-fragmentation. researchgate.net

A significant application of alkoxyl radicals generated from N-alkoxythiazole-2(3H)-thiones is in remote C-H functionalization. nih.govnih.gov This strategy relies on the ability of the highly reactive alkoxyl radical to abstract a hydrogen atom from a remote C-H bond within the same molecule through an intramolecular hydrogen atom transfer (HAT) process. nih.govnih.govresearchgate.net

This process is typically regioselective, with a strong preference for 1,5-hydrogen atom transfer, which proceeds through a sterically favored six-membered, chair-like transition state. nih.govresearchgate.net This δ-selective hydrogen atom transfer generates a new carbon-centered radical at a remote, previously unactivated position. rsc.orgnih.gov This new radical can then be trapped by a variety of reagents, allowing for the introduction of new functional groups at that specific site. rsc.orgd-nb.inforesearchgate.net This powerful strategy enables the functionalization of C-H bonds that would be difficult to target using conventional synthetic methods. nih.govnih.govresearchgate.net

The general mechanistic steps for remote C-H functionalization via HAT are:

Generation of the alkoxyl radical from the N-alkoxythiazole-2(3H)-thione precursor.

Regioselective intramolecular hydrogen atom transfer.

Trapping of the resulting carbon-centered radical. nih.gov

Alkylation and Aromatization Behavior of the Thiazolethione Moiety

The 2(3H)-thiazolethione ring system exhibits characteristic reactivity in alkylation reactions, which can lead to aromatization. The behavior is largely dictated by the thiohydroxamic acid functional group embedded in the cross-conjugated heterocyclic π-electron system. orgsyn.org

Alkylation can occur at different positions, primarily at the exocyclic sulfur atom (S-alkylation) or, in the case of N-hydroxy analogues, at the oxygen atom (O-alkylation). researchgate.netorgsyn.org O-Alkylation of N-hydroxythiazole-2(3H)-thiones, for instance, yields N-alkoxy derivatives. orgsyn.org These reactions are valuable for creating precursors for various synthetic applications. orgsyn.org Esterification of N-hydroxythiazole-2(3H)-thiones has been achieved using various acyl chlorides in the presence of a base like potassium carbonate, with reported yields between 60-87%. researchgate.net

A key feature of these compounds is the potential for aromatization, which acts as a driving force for certain reactions. For N-alkoxy derivatives, the breaking of the relatively weak nitrogen-oxygen bond is facilitated by the gain in aromatic stabilization energy of the resulting thiazole (B1198619) ring. orgsyn.org This process allows the molecule to liberate oxygen-centered radicals under comparatively mild thermal or photochemical conditions. orgsyn.org

Studies on 4-aryl-2(3H)-thiazolethiones have further elucidated this behavior. The alkylation of these systems has been systematically investigated to understand the influence of the different functional groups within the ring. researchgate.net While specific data for the 4-ethyl derivative is not detailed in the reviewed literature, the general principles of alkylation and subsequent aromatization observed for its analogues, such as 4-aryl and N-hydroxy derivatives, provide a strong framework for predicting its reactivity.

| Reactant Type | Reagent | Conditions | Product Type | Yield | Reference |

| N-hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione | Hard alkylating reagents | Conversion to tetraalkylammonium salt first | Primary and secondary O-esters | 50-70% | orgsyn.org |

| N-hydroxythiazole-2(3H)-thiones | Various acyl chlorides | Solid K2CO3, Acetone | O-Acyl derivatives | 60-87% | researchgate.net |

| 4-Aryl-2(3H)-thiazolethiones | Alkylating agents | Not specified | Alkylated/Aromatized thiazoles | Not specified | researchgate.net |

Deuterium (B1214612) Exchange Studies on Thiazolethione Ring Systems

Deuterium exchange studies are a powerful tool for probing the reactivity and electronic environment of specific protons within a molecule. nih.gov For the thiazolethione ring system, such studies have revealed interesting aspects of its chemical nature.

Research on 4-aryl-2(3H)-thiazolethiones has involved ¹H-NMR experiments to monitor hydrogen-deuterium (H/D) exchange. researchgate.net These experiments were conducted using a variety of deuterated solvents and acids, including:

Deuterated dimethyl sulfoxide (B87167) and deuterium oxide (DMSO-d₆/D₂O)

Deuterated chloroform (B151607) and trifluoroacetic acid-d (CDCl₃/CF₃COOD)

Trifluoroacetic acid-d (CF₃COOD)

A mixture of trifluoroacetic acid-d and deuterium oxide (CF₃COOD/D₂O)

| Thiazolethione Analogue | Reagents/Solvents for H/D Exchange | Key Observation | Reference |

| 4-Aryl-2(3H)-thiazolethiones | DMSO-d₆/D₂O | Deuterium exchange occurred | researchgate.net |

| 4-Aryl-2(3H)-thiazolethiones | CDCl₃/CF₃COOD | Deuterium exchange occurred | researchgate.net |

| 4-Aryl-2(3H)-thiazolethiones | CF₃COOD | Deuterium exchange occurred | researchgate.net |

| 4-Aryl-2(3H)-thiazolethiones | CF₃COOD/D₂O | Exchange involved hydrogens on sp² carbons | researchgate.net |

Reaction Pathway Analysis of Specific Thiazolethione Transformations

The analysis of reaction pathways provides a deeper understanding of how thiazolethione derivatives are transformed. A well-documented example is the transformation of N-alkoxythiazole-2(3H)-thiones. orgsyn.org

The chemical reactivity of these compounds is governed by the thiohydroxamic acid functional group. orgsyn.org The key step in their transformation pathway is the homolytic cleavage of the N-O bond. This bond scission is energetically favorable because it allows the heterocyclic fragment to achieve aromatic stabilization. orgsyn.org The process results in the formation of an oxygen-centered radical (alkoxyl radical) and a stabilized thiazolyl radical. This pathway is particularly accessible under photochemical or thermal stimulation. orgsyn.org

This mechanistic understanding has been crucial in developing N-alkoxy-4-(p-chlorophenyl)thiazole-2(3H)-thiones (CPTTORs) as reliable precursors for alkoxyl radicals, which have applications in further synthetic and mechanistic studies. orgsyn.org The reaction pathway can be summarized as follows:

Reaction Pathway: Radical Generation from N-Alkoxythiazole-2(3H)-thiones

Initiation: The N-alkoxythiazole-2(3H)-thione is subjected to photochemical or thermal energy.

Homolysis: The energy input induces the breaking of the thiohydroxamate nitrogen-oxygen bond (N-O bond).

Product Formation: This cleavage generates two radical species: an alkoxyl radical (RO•) and a stabilized thiazolethione-derived radical.

Aromatization: The driving force for the N-O bond scission is the concurrent aromatization of the thiazole ring system in the resulting radical fragment. orgsyn.org

This pathway highlights how the inherent structure of the thiazolethione core can be exploited to control chemical reactions and generate reactive intermediates under mild conditions. orgsyn.org

Advanced Spectroscopic and Analytical Characterization of 2 3h Thiazolethione, 4 Ethyl and Its Derivatives

Comprehensive Spectroscopic Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-ethyl-2(3H)-thiazolethione and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecule's connectivity and stereochemistry can be constructed. researchgate.netethernet.edu.et

For the ethyl group, the ¹H NMR spectrum typically displays a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a pattern indicative of an ethyl group. youtube.com In a derivative like N-Hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione, the thiazole (B1198619) ring proton appears as a singlet, while the protons of the p-chlorophenyl group show as a multiplet. orgsyn.org The N-OH proton is often observed as a broad singlet. orgsyn.org

In ¹³C NMR spectroscopy, the thione carbon (C=S) is a key diagnostic signal, typically resonating in the downfield region of the spectrum. For instance, in related thiazole-2(3H)-thione derivatives, this carbon appears at a distinct chemical shift. asianpubs.org The carbons of the ethyl group and the thiazole ring also give rise to characteristic signals, allowing for complete assignment of the carbon skeleton. asianpubs.orgrsc.org The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei, providing valuable information about the effects of different substituents on the thiazolethione core.

Table 1: Representative NMR Data for a 4-substituted-2(3H)-thiazolethione Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~11.72 | br s | N-OH |

| ¹H | ~7.62 | m | Aryl-H |

| ¹H | ~7.47 | m | Aryl-H |

| ¹H | ~6.68 | s | Thiazole C5-H |

| ¹³C | ~179.2 | - | C=S (C2) |

| ¹³C | ~140.3 | - | C4 |

| ¹³C | ~134.4 | - | Aryl-C |

| ¹³C | ~130.1 | - | Aryl-C |

| ¹³C | ~128.7 | - | Aryl-CH |

| ¹³C | ~127.6 | - | Aryl-CH |

| ¹³C | ~106.4 | - | C5 |

Note: Data is based on N-Hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione and serves as a representative example. orgsyn.org Actual chemical shifts for 4-ethyl-2(3H)-thiazolethione may vary.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In 4-ethyl-2(3H)-thiazolethione and its derivatives, several characteristic absorption bands are expected. The C=S (thione) stretching vibration is a key diagnostic peak, typically appearing in the region of 1250–1020 cm⁻¹. libretexts.org The C=C and C-N stretching vibrations of the thiazole ring also give rise to characteristic absorptions.

For derivatives containing an N-H bond, a stretching vibration is observed in the region of 3400-3100 cm⁻¹. rsc.org The presence of an ethyl group will be indicated by C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹, as well as bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. libretexts.org In N-hydroxy derivatives, a broad O-H stretching band can be observed. orgsyn.org

Table 2: Typical IR Absorption Frequencies for 2(3H)-Thiazolethione Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3400 - 3100 | Medium |

| C-H (sp³) | Stretch | 2980 - 2850 | Medium-Strong |

| C=N | Stretch | 1650 - 1550 | Medium-Variable |

| C=C | Stretch | 1600 - 1475 | Medium-Variable |

| C-H (sp³) | Bend | 1470 - 1350 | Medium |

| C=S | Stretch | 1250 - 1020 | Medium-Strong |

Note: The exact positions and intensities of the absorption bands can be influenced by the specific substitution pattern and the physical state of the sample.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of 2(3H)-thiazolethione, 4-ethyl- and its derivatives. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org

The mass spectrum of the parent compound, 4-ethyl-2(3H)-thiazolethione, would show a molecular ion peak [M]⁺ corresponding to its molecular weight. uni.lunist.gov Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways may involve the loss of the ethyl group, cleavage of the thiazole ring, or elimination of small neutral molecules like hydrogen sulfide.

Gas chromatography-mass spectrometry (GC-MS) is particularly useful for the analysis of volatile derivatives and for separating mixtures of compounds before mass analysis. nih.govd-nb.info The fragmentation patterns obtained from GC-MS can serve as a "fingerprint" for specific compounds, aiding in their identification. nih.gov

Table 3: Predicted Mass Spectrometry Data for 4-ethyl-2(3H)-thiazolethione

| Parameter | Value |

| Molecular Formula | C₅H₇NS₂ |

| Molecular Weight | 145.25 g/mol |

| Monoisotopic Mass | 145.00199 Da |

| Predicted [M+H]⁺ | 146.00928 m/z |

| Predicted [M+Na]⁺ | 167.99122 m/z |

Note: The predicted m/z values are based on computational predictions and may differ slightly from experimental values. uni.lu

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. In the context of 2(3H)-thiazolethione, 4-ethyl- and its derivatives, EPR is particularly valuable for studying reactions that involve radical intermediates.

For instance, the photolysis of N-alkoxythiazolethiones is known to generate alkoxyl radicals through the homolytic cleavage of the N-O bond. orgsyn.orgresearchgate.net These transient radical species can be detected and identified by EPR spectroscopy, often in conjunction with spin trapping techniques. researchgate.netacs.org Spin traps are diamagnetic molecules that react with short-lived radicals to form more stable radical adducts that can be readily observed by EPR. The hyperfine coupling constants of the resulting EPR spectrum provide information about the structure of the trapped radical. researchgate.net This technique has been instrumental in demonstrating the role of these compounds as photoinitiators of radical reactions. orgsyn.orgacs.org

Transient absorption spectroscopy is a powerful method for studying the kinetics and mechanisms of photochemical reactions by detecting short-lived intermediates such as excited states and radicals. For derivatives of 2(3H)-thiazolethione, this technique has been employed to investigate the primary photochemical processes following light absorption.

Upon UV irradiation, N-alkoxythiazole-2(3H)-thiones can undergo N-O bond scission, which has been identified as a dominant primary photochemical process. researchgate.netacs.org Transient spectroscopy allows for the direct observation of the species formed immediately after this bond cleavage. researchgate.net The quantum yield of this process, which is a measure of its efficiency, can also be determined from such experiments. acs.org The data obtained from transient spectroscopy complements the findings from EPR studies and product analysis, providing a more complete picture of the reaction mechanism. researchgate.netacs.org

X-ray diffraction and crystallography provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net For 2(3H)-thiazolethione, 4-ethyl- and its derivatives, single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry. mdpi.comacs.orgmdpi.com

Crystal structure analyses of related thiazolethione derivatives have revealed important structural features. For example, the thiazole ring is generally found to be planar. mdpi.com The bond lengths within the ring can provide insights into the degree of electron delocalization and the thione-thiol tautomerism. acs.org Studies on 4-phenylthiazole-2(3H)-thione have shown that the thione tautomer is the predominant form in the solid state. acs.org

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.comiucr.org In N-hydroxy derivatives, for instance, O-H···S hydrogen bonds can lead to the formation of dimeric structures in the solid state. iucr.org

Table 4: Illustrative Crystallographic Parameters for a Thiazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2423 |

| b (Å) | 11.5747 |

| c (Å) | 12.7785 |

| β (°) | 101.780 |

| Z | 4 |

Note: The data presented is for 4-phenyl-2(3H)-thiazolethione and serves as a representative example. nih.gov The crystallographic parameters for 4-ethyl-2(3H)-thiazolethione may differ.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and analysis of 2(3H)-Thiazolethione, 4-ethyl-, and its derivatives. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique widely used for monitoring the progress of chemical reactions and assessing the purity of isolated products. libretexts.org In the synthesis of thiazole derivatives, including 4-ethyl-2(3H)-thiazolethione, TLC is an indispensable tool. mdpi.comacs.org The separation principle relies on the analyte's affinity for both the stationary phase, typically a thin layer of silica (B1680970) gel coated on a plate, and the mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. libretexts.orgprotocols.io

The progress of a reaction, such as the Hantzsch thiazole synthesis, can be followed by spotting the reaction mixture on a TLC plate alongside the starting materials. scholaris.carsc.org As the reaction proceeds, a new spot corresponding to the product will appear, and the spots of the reactants will diminish. The separation is visualized under UV light or by using a staining agent like iodine. scholaris.ca

The purity of a sample is determined by the number of spots observed after development; a pure compound should ideally appear as a single spot. The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and can be used for identification purposes. libretexts.org The R_f value is influenced by the polarity of the compound and the composition of the mobile phase. For thiazole derivatives, common mobile phases include mixtures of ethyl acetate (B1210297) and non-polar solvents like hexane (B92381) or petroleum ether. tandfonline.comrsc.org

| Compound/Fraction | Mobile Phase (Eluent System) | R_f Value | Source |

| Tb3 Compound | Hexane:Ethyl Acetate (7:3) | 0.25 | researchgate.net |

| Tb3 Compound | Hexane:Ethyl Acetate (6:4) | 0.50 | researchgate.net |

| Gallic acid | Toluene:Ethyl Acetate:Formic Acid:Methanol (3:4:0.8:0.7) | 0.63 ± 0.02 | nih.gov |

| Quercetin | Toluene:Ethyl Acetate:Formic Acid:Methanol (3:4:0.8:0.7) | 0.76 ± 0.01 | nih.gov |

| Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate | Dichloromethane (B109758):Methanol (99:1) | 0.31 | orgsyn.org |

| 2,2-Dichloro-N-phenyl-acetamide | Ethyl Acetate:Petroleum Ether (1:9) | 0.31 | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Thiazole Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. mdpi.comnih.gov It is the gold standard for the analysis of volatile and semi-volatile compounds, making it highly suitable for identifying thiazoles and their derivatives in complex mixtures. mdpi.comnih.gov Thiazoles, including alkyl-substituted variants like 4-ethylthiazole, are known volatile compounds found in various natural and processed materials. nih.govvilniustech.ltacs.org

In a GC-MS analysis, the sample is first vaporized and separated into its components as it travels through a capillary column within the gas chromatograph. nih.govmdpi.com The retention time (RT), the time it takes for a compound to pass through the column, is a characteristic feature used for preliminary identification. After exiting the column, the separated analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process causes the molecules to fragment in a reproducible manner. nih.gov

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The molecular ion peak (M+) provides the molecular weight of the analyte, while the fragmentation pattern gives structural information. For 4-ethyl-2(3H)-thiazolethione (C₅H₇NS₂), the molecular weight is approximately 145.2 g/mol . uni.lu The fragmentation would likely involve the loss of the ethyl group (C₂H₅•, 29 Da) and subsequent cleavage of the thiazolethione ring. Analysis of the mass spectrum allows for the unambiguous identification of the compound by comparing it with spectral libraries, such as those from NIST. nist.govnih.gov

| Compound | Molecular Formula | Key Fragments (m/z) and Interpretation | Source |

| 2(3H)-Thiazolethione, 4-ethyl- | C₅H₇NS₂ | 145 (M+) : Molecular ion. 116 : Loss of ethyl group (-C₂H₅). 84 : Further fragmentation of the ring. 72 : Cleavage yielding [C₃H₂S]⁺ fragment. 59 : Fragment corresponding to [C₂H₃S]⁺. | uni.lu |

| 4-Ethyl-1,3-thiazole | C₅H₇NS | 113 (M+) : Molecular ion. 86 : Loss of HCN. 85 : Loss of C₂H₄ (ethylene) via McLafferty rearrangement. | nist.gov |

| 2(3H)-Thiazolethione, 4-phenyl- | C₉H₇NS₂ | 193 (M+) : Molecular ion. 134 : Loss of SCN fragment. 89 : Phenyl-related fragment. | nih.gov |

Surface Characterization Techniques: X-ray Photoelectron Spectroscopy (XPS) in Adsorption Studies

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical state of atoms within the top 1 to 10 nanometers of a material's surface. thermofisher.commalvernpanalytical.comresearchgate.net This makes it an invaluable tool for studying the adsorption of molecules like 4-ethyl-2(3H)-thiazolethione onto various substrates, particularly metal surfaces. Such studies are crucial in fields like corrosion inhibition, where thiazolethione derivatives are known to form protective films. researchgate.netscispace.com

The XPS technique involves irradiating a surface with a beam of X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical (oxidation) state. thermofisher.com

When a molecule like 4-ethyl-2(3H)-thiazolethione adsorbs onto a metal surface, it can interact through its heteroatoms, namely nitrogen and sulfur. This interaction, particularly chemisorption, involves the formation of chemical bonds between the molecule and the surface atoms. semanticscholar.orgresearchgate.net These new bonds alter the electron density around the N and S atoms, causing a measurable shift in their core-level binding energies compared to the free or physisorbed molecule.

Analysis of the high-resolution XPS spectra for the N 1s and S 2p regions provides direct evidence of this chemical interaction. For instance, the S 2p peak in thiazolethiones can show components related to the thione (C=S) group and the ring sulfur (C-S-C). Upon adsorption to a metal surface (e.g., steel, copper), a new peak at a lower binding energy may appear, indicative of the formation of a metal-sulfur bond (thiolate). semanticscholar.orgresearchgate.net Similarly, the N 1s spectrum can distinguish between different nitrogen environments, and a shift in its binding energy upon adsorption confirms the involvement of the nitrogen atom in the bonding to the surface. researchgate.netnih.gov

| Element (Orbital) | Chemical State / Environment | Typical Binding Energy (eV) | Interpretation | Source |

| S 2p | Thiolate (Metal-S) | 162.2 - 163.7 | Formation of a chemical bond with the metal surface. | researchgate.netptb.de |

| Thiophene-like sulfur (C-S-C) | 163.7 - 164.5 | Sulfur atom within the heterocyclic ring. | researchgate.net | |

| Thione (C=S) | 164.5 - 165.0 | Sulfur in the exocyclic double bond. | researchgate.net | |

| Oxidized Sulfur (SOx) | > 168.0 | Surface oxidation of the sulfur atom. | researchgate.net | |

| N 1s | Pyridinic-N (C=N-C) | ~398.0 - 399.3 | Nitrogen atom participating in a double bond within the ring. | researchgate.netresearchgate.net |

| Pyrrolic-N (C-NH-C) | ~400.0 - 400.8 | Nitrogen atom with a single bond and an associated hydrogen (in the tautomeric thiol form). | researchgate.net | |

| Quaternary/Graphitic-N | ~401.0 | Nitrogen incorporated into a graphitic-like structure. | researchgate.net | |

| Metal-Nitride | ~397.0 | Nitrogen bonded directly to a metal, forming a nitride. | thermofisher.com |

Exploration of Structure Activity Relationships Within 2 3h Thiazolethione Derivatives

Correlating Substituent Effects with Specific Biological Activities

The biological efficacy of 2(3H)-thiazolethione derivatives can be significantly modulated by the nature and position of various substituents on the thiazole (B1198619) ring. These modifications influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate its interaction with biological targets.

Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, is a prominent target for agents developed to treat hyperpigmentation disorders. Research has demonstrated that 2(3H)-thiazolethione derivatives can act as effective tyrosinase inhibitors, with their potency being closely linked to the functional groups they carry.

A study on a series of 2(3H)-thiazole thiones revealed that a 3-methyl-4-phenyl substitution results in good tyrosinase inhibitory activity. mdpi.com Notably, the presence of a phenolic hydroxyl group in the general structure of these derivatives did not directly correlate with their tyrosinase inhibition potency, although it was thought to contribute to radical scavenging activity. mdpi.com

Further investigations into related thiazole structures have provided deeper insights. For instance, in a series of thiazolyl resorcinols, both the resorcinol (B1680541) moiety and an intact thiazole ring were found to be crucial for potent inhibition of human tyrosinase. nih.govcapes.gov.br The substituents at the 2-amino group of the thiazole ring were also found to confer additional inhibitory activity, with their size and polarity playing a significant role. nih.govcapes.gov.br This suggests that while the core 2(3H)-thiazolethione structure provides a foundational scaffold for tyrosinase interaction, specific substitutions at the N3 and C4 positions are critical for enhancing inhibitory potency.

| Compound | Substituents | IC50 (µM) | Reference |

|---|---|---|---|

| 3-methyl-4-phenyl-2(3H)-thiazole thione | N3-methyl, C4-phenyl | Good activity (specific value not provided) | mdpi.com |

| 4-(2-amino-1,3-thiazol-4-yl) resorcinol | C4-(2,4-dihydroxyphenyl), C2-amino | ~50 | nih.gov |

The 1,3-thiazolidine-2-thione scaffold, closely related to 2(3H)-thiazolethione, has been a source of potent antifungal agents. Structure-activity relationship studies have highlighted the importance of N-acyl and 4-alkyl substitutions in enhancing their antifungal efficacy.

A systematic analysis of a series of 1,3-thiazolidine-2-thione derivatives demonstrated that the introduction of an acyl group at the N3 position and an alkyl group at the C4 position can significantly boost antifungal activity. researchgate.net For example, 4-isopropyl-N-propionylthiazolidine-2-thione exhibited excellent activity against Botrytis cinerea and Gibberella zeae. researchgate.net Similarly, 4-isobutyl-N-propionylthiazolidine-2-thione showed remarkable fungicidal activity against several plant pathogenic fungi. researchgate.net These findings underscore the synergistic effect of N-acylation and C4-alkylation in conferring potent antifungal properties to the thiazolidine-2-thione core. The alkyl groups at the C4 position likely enhance the lipophilicity of the compounds, facilitating their penetration through fungal cell membranes, while the N-acyl group may be involved in crucial interactions with the target site.

| Compound | Fungal Strain | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 4-isopropyl-N-propionylthiazolidine-2-thione | Botrytis cinerea | 3.7 | researchgate.net |

| Gibberella zeae | 6.5 | researchgate.net | |

| 4-isobutyl-N-propionylthiazolidine-2-thione | Rhizoctonia solani | 1.0 | researchgate.net |

| Sclerotinia sclerotiorum | 12.1 | researchgate.net | |

| Gibberella zeae | 11.0 | researchgate.net |

Thiazole-containing compounds have emerged as a promising class of anticancer agents, with many exerting their cytotoxic effects through the inhibition of tubulin polymerization. The substitution pattern on the thiazole ring plays a crucial role in determining their potency and selectivity against cancer cells.

In a study of thiazole-based chalcones, it was found that an electron-withdrawing group on the phenyl ring is crucial for anticancer activity. ijper.org The position of this substituent was also important, with the meta position being optimal for activity. ijper.org For instance, thiazole chalcones with a 3-nitro or 3-chloro substituent on the phenyl ring exhibited significant cytotoxic effects against various cancer cell lines. ijper.org Conversely, the introduction of electron-donating groups led to a marked decrease in anticancer activity. ijper.org

Furthermore, a series of thiazole-naphthalene derivatives were synthesized and evaluated as tubulin polymerization inhibitors. mdpi.com Among these, a compound bearing an ethoxy group at the 4-position of the phenyl ring and a free amine group at the thiazole ring was identified as the most active, with potent antiproliferative activity against human breast and lung cancer cell lines. mdpi.com This compound also significantly inhibited tubulin polymerization, suggesting this as its mechanism of cytotoxic action. mdpi.com

| Compound | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

|---|---|---|---|---|

| Thiazole chalcone (B49325) (R = 3-NO2) | U251 (Glioblastoma) | 3.09 | 12.49 | ijper.org |

| Thiazole chalcone (R = 3-Cl) | - | - | 7.78 | ijper.org |

| Thiazole-naphthalene derivative (5b) | MCF-7 (Breast) | 0.48 | 3.3 | mdpi.com |

| A549 (Lung) | 0.97 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Thiazolethione Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. These methodologies have been applied to thiazole and thiazolidine (B150603) derivatives to understand the structural requirements for their various biological effects and to guide the design of new, more potent analogues.

For instance, a QSAR analysis of thiazole derivatives with H1-antihistamine activity utilized physicochemical parameters calculated by semi-empirical methods. mmu.ac.uk Through Principal Component Analysis (PCA) and Discriminant Function Analysis (DFA), key descriptors such as polarizability, binding energy, and HOMO energy were identified as being responsible for differentiating between compounds with higher and lower antihistamine activity. mmu.ac.uk

In the context of antimicrobial activity, QSAR studies on thiazole derivatives have highlighted the importance of topological and connectivity descriptors. researchgate.net These models can predict the antifungal and antibiotic properties of new triazolothiadiazine compounds, which share structural similarities with thiazolethiones. researchgate.net For cytotoxic activity, a QSAR study on thiazole and thiadiazole derivatives identified a strong correlation between physicochemical parameters like XlogP (a measure of lipophilicity), and their activity against lung carcinoma cells. saudijournals.com

These QSAR models provide a mathematical framework to predict the biological activity of novel thiazolethione derivatives before their synthesis, thereby streamlining the drug discovery process. The identified descriptors offer valuable insights into the structural features that are either favorable or detrimental to a specific biological activity.

Mechanistic Insights into Structure-Activity Relationships at the Molecular Level

Understanding the interaction of 2(3H)-thiazolethione derivatives with their biological targets at the molecular level provides crucial insights into their mechanism of action and the basis for their structure-activity relationships. Molecular docking and other computational studies have been instrumental in elucidating these interactions, particularly for tyrosinase inhibition.

Molecular docking simulations of thiazolyl resorcinols with human tyrosinase have revealed the importance of both the resorcinol moiety and the thiazole ring for efficient binding. nih.govcapes.gov.br The resorcinol part of the molecule is believed to interact with the dicopper center in the active site of tyrosinase, a common mechanism for many tyrosinase inhibitors. sunderland.ac.uk The thiazole ring, on the other hand, appears to play a more specific role. It has been proposed that a special interaction between the sulfur atom of the thiazole ring and a conserved asparagine residue in the active site is partially responsible for the superior inhibitory activity of these compounds. nih.govcapes.gov.br

Emerging Research Applications of 2 3h Thiazolethione and Its Derivatives

Utilization as Corrosion Inhibitors for Metallic Substrates

Thiazole (B1198619) derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. scispace.comresearchgate.net The inhibitory action is attributed to the adsorption of the thiazole molecules onto the metal surface. researchgate.netijcsi.pro This process involves the heteroatoms in the thiazole ring—specifically sulfur and nitrogen—which act as active centers for adsorption by donating electrons to the vacant d-orbitals of the metal. ijcsi.pro This forms a protective film that isolates the metal from the corrosive medium. ijcsi.pro

Research on compounds structurally similar to 4-ethyl-2(3H)-thiazolethione, such as 4-methyl-3-phenyl-2(3H)-thiazolethione, has demonstrated significant efficacy. Studies show that these molecules act as mixed-type inhibitors, though they predominantly affect the cathodic reaction. researchgate.net The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. researchgate.netresearchgate.net The effectiveness of these compounds is evident in their high inhibition efficiencies, often exceeding 90% even at low concentrations. researchgate.netresearchgate.net

| Inhibitor Compound | Concentration (mol/L) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 4-methyl-3-phenyl-2(3H)-thiazolethione (TO1) | 2 x 10-4 | 98.8 | researchgate.net, researchgate.net |

| 4-methyl-2-(methylthio)-3-phenylthiazol-3-ium (ST1) | 10-3 | 93.86 | researchgate.net, researchgate.net |

Potential in Advanced Materials Science for Novel Property Development

In the field of materials science, thiazole derivatives are being investigated for the synthesis of new polymers and electronic materials. The structural characteristics of the thiazole ring can impart enhanced thermal stability and superior mechanical properties to polymers. This makes them suitable for creating durable coatings and advanced composites.

Furthermore, the electronic properties of thiazole-based compounds make them candidates for applications in sensors and other electronic devices. Their capacity to conduct electricity under specific conditions allows for their potential use in the development of organic semiconductors and photovoltaic cells. The journal Advanced Materials Science and Technology covers research into new materials with novel properties, including ceramics, polymers, and composites for energy and engineering applications, which represents a potential avenue for the application of functionalized thiazoles. scilit.com

Photobiological Applications as Radical Precursors

N-alkoxy derivatives of 2(3H)-thiazolethiones are recognized as valuable precursors for generating oxygen-centered radicals for photobiological, synthetic, and mechanistic studies. orgsyn.orgorgsyn.org The chemical reactivity is centered on the thiohydroxamic acid group within the heterocyclic system. orgsyn.org The key to their function is the relatively weak nitrogen-oxygen (N-O) bond, which can be broken under mild thermal or photochemical conditions to release alkoxyl radicals. orgsyn.orgorgsyn.org

This process is highly efficient because the cleavage of the N-O bond allows the heterocyclic fragment to achieve greater aromatic stabilization. orgsyn.org Compared to earlier radical precursors like N-alkoxypyridine-2(1H)-thiones, the N-alkoxythiazole-2(3H)-thiones offer significant advantages, including greater stability, which allows for months-to-years of shelf-life and safer handling. orgsyn.org They selectively liberate these highly reactive oxygen radicals upon excitation with light, for instance, using a 350 nm photoreactor. orgsyn.orgorgsyn.org This controlled release makes them powerful tools for initiating specific chemical reactions or for studying oxidative damage processes, such as DNA strand breaks in biological systems. researchgate.netresearchgate.net

Role as Key Precursors and Intermediates in Complex Organic Synthesis

The 2(3H)-thiazolethione framework serves as a crucial building block and intermediate in a variety of complex organic syntheses. N-hydroxythiazole-2(3H)-thiones are valuable starting materials for producing a range of N-alkoxy derivatives through well-established O-alkylation procedures. orgsyn.org These derivatives, in turn, are used as the radical precursors mentioned previously, which can initiate further synthetic transformations. orgsyn.org

The synthesis of the thiazolethione core itself, for instance by reacting phenacyl chlorides with ammonium (B1175870) dithiocarbamate (B8719985), provides a gateway to a wide array of 4-aryl-2(3H)-thiazolethiones. researchgate.net These intermediates can be further elaborated into more complex, fused heterocyclic systems. researchgate.net The ability to generate radicals in a propagating step of a chain reaction is a distinct advantage of these compounds. orgsyn.org This occurs when a propagating radical (such as a carbon- or silicon-centered radical) adds to the thione sulfur, which facilitates the N-O bond homolysis, continuing the reaction chain. orgsyn.org This reactivity makes them pivotal intermediates in the construction of complex molecules, including natural products like alkaloids. orgsyn.org

Design of Prochelators for Antimicrobial Strategies

A novel and promising application of 2(3H)-thiazolethione derivatives is in the design of "prochelators" to combat antibiotic-resistant bacteria. google.com This strategy involves creating a prodrug that is initially non-toxic and cannot bind metal ions. google.com The prochelator is designed to be activated specifically at the site of infection. google.com

One such design involves attaching a 3-hydroxy-4-methyl-2(3H)-thiazolethione (a cyclic thiohydroxamic acid with known metal-binding properties) to a cephalosporin (B10832234) antibiotic core. google.com In the presence of β-lactamase, an enzyme produced by many resistant bacteria, the cephalosporin portion is cleaved. google.com This cleavage "unmasks" the prochelator, releasing the active thiazolethione chelator. google.com The released agent can then bind to essential metal ions, such as iron, disrupting the bacterial metallobiology and leading to bacterial death. google.com This targeted delivery system represents an innovative strategy to overcome antimicrobial resistance.

| Component | Function | Mechanism of Action | Reference |

|---|---|---|---|

| Cephalosporin Core | Targeting Moiety | Recognized and cleaved by bacterial β-lactamase enzyme. | google.com |

| 3-hydroxy-4-methyl-2(3H)-thiazolethione | Payload (Chelator) | Released upon cleavage of the cephalosporin core. Binds to essential metal ions at the infection site. | google.com |

| Prochelator (Combined Molecule) | Inactive Prodrug | Delivers the chelator payload specifically to bacteria expressing β-lactamase. | google.com |

Future Perspectives in 2 3h Thiazolethione, 4 Ethyl Research

Innovations in Synthetic Methodologies for Targeted Derivatization

The future of 2(3H)-Thiazolethione, 4-ethyl- research is intrinsically linked to the development of more efficient, selective, and sustainable synthetic methods. Traditional synthesis of 4-substituted-2(3H)-thiazolethiones often relies on the Hantzsch thiazole (B1198619) synthesis or its variants, which involves the cyclocondensation of an α-haloketone with a dithiocarbamate (B8719985) derivative. journals.co.zaresearchgate.net For the 4-ethyl derivative, this would typically involve the reaction of 1-chloro-2-butanone with a salt of dithiocarbamic acid.

Future innovations are expected to move beyond these conventional methods. A significant area of development will be the adoption of green chemistry principles. This includes the use of microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times and improve yields for related heterocyclic compounds, often proceeding under solvent- and catalyst-free conditions. researchgate.net Another avenue involves phase-transfer catalysis, which has proven effective for the N-alkoxy derivatization of thiazole-2(3H)-thiones, potentially allowing for controlled and targeted modifications at the nitrogen atom of the 4-ethyl core structure. researchgate.net The development of one-pot, multi-component reactions will also be crucial, enabling the construction of complex derivatives from simple precursors in a single, efficient operation.

These advanced methodologies will facilitate the creation of chemical libraries based on the 2(3H)-Thiazolethione, 4-ethyl- scaffold, enabling high-throughput screening for various applications.

| Synthetic Approach | Typical Conditions | Potential Advantages for 4-ethyl- Derivatization | Reference |

| Hantzsch-type Condensation | α-haloketone + dithiocarbamate, often in ethanol (B145695) at reflux. | Established, reliable route for the core scaffold. | journals.co.zaresearchgate.net |

| Microwave-Assisted Synthesis | Reactants under solvent-free conditions, microwave irradiation. | Rapid reaction times, high atom economy, improved yields. | researchgate.net |

| Phase-Transfer Catalysis | Alkyl halide, K₂CO₃, Bu₄NHSO₄ in an organic solvent. | Efficient for targeted N-alkylation to create specific derivatives. | researchgate.net |

Deeper Mechanistic Understanding Through Advanced Experimental Techniques

A profound understanding of the reaction mechanisms involving 2(3H)-Thiazolethione, 4-ethyl- is essential for controlling its reactivity and designing derivatives with purpose. While classical spectroscopic methods like NMR and IR are standard for structural characterization journals.co.za, future research will demand more sophisticated experimental techniques to probe reaction dynamics and transient intermediates.

For instance, variable-temperature NMR (VT-NMR) spectroscopy can be employed to study dynamic processes, such as rotational barriers around the N-O bond in N-alkoxy derivatives, providing insight into steric and electronic effects. colab.ws Such studies on 4-ethyl derivatives could reveal how the ethyl group influences conformational flexibility and reactivity. Furthermore, techniques like laser flash photolysis could be used to investigate the generation and behavior of radical species. N-alkoxythiazolethiones are known precursors of oxygen-centered radicals upon photolysis orgsyn.org, and understanding the kinetics and pathways of these radicals derived from the 4-ethyl- scaffold could be key to developing new photochemically active materials or reaction initiators.

Advanced mass spectrometry techniques coupled with isotopic labeling will also be invaluable for tracing reaction pathways and identifying transient intermediates in complex transformations, providing a detailed picture of the mechanistic landscape.

Harnessing Computational Chemistry for Rational Design and Property Prediction

Computational chemistry is set to become an indispensable tool in the exploration of 2(3H)-Thiazolethione, 4-ethyl-. Quantum chemical methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can predict a wide range of molecular properties before a compound is ever synthesized in the lab. These properties include electronic structure, molecular geometry, vibrational frequencies, and UV-Vis absorption spectra.

For the 4-ethyl- derivative, DFT calculations can be used to model its reactivity, predict sites susceptible to nucleophilic or electrophilic attack, and calculate the energies of reaction intermediates and transition states. This is particularly valuable for designing targeted derivatization strategies. nih.gov For example, by calculating the binding free energies, as has been done for related enzyme inhibitors, researchers can rationally design new derivatives with improved potency. nih.gov